molecular formula C18H26N2O3 B2443378 N,N-dibutyl-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide CAS No. 851988-69-7

N,N-dibutyl-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide

Cat. No.: B2443378
CAS No.: 851988-69-7
M. Wt: 318.417
InChI Key: VJMBLLGXHYPDRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-dibutyl-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide is a complex organic compound that belongs to the class of oxazoles Oxazoles are heterocyclic compounds containing a five-membered ring with oxygen and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dibutyl-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide typically involves the reaction of 2-aminophenol with a suitable carboxylic acid derivative under specific conditions. One common method involves the use of a dehydrogenative coupling reaction of primary alcohols with 2-aminophenol, utilizing a magnetically recoverable catalyst such as Fe3O4@SiO2@PPh2-Rh . The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The use of advanced catalytic systems and automation further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N,N-dibutyl-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N,N-dibutyl-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-dibutyl-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-dibutyl-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its dibutyl groups and oxazole ring contribute to its stability and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

N,N-dibutyl-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O3/c1-3-5-12-19(13-6-4-2)17(21)11-14-20-15-9-7-8-10-16(15)23-18(20)22/h7-10H,3-6,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJMBLLGXHYPDRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)C(=O)CCN1C2=CC=CC=C2OC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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